

Thermodynamic Properties of 3-Ethyl-4-methylhexane: A Technical Guide

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Compound of Interest

Compound Name: 3-Ethyl-4-methylhexane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of **3-Ethyl-4-methylhexane** (C₉H₂₀), a branched alkane. The information presented herein is crucial for professionals in research, science, and drug development who require precise data for modeling, process design, and safety assessments. This document summarizes key quantitative data in structured tables, details common experimental methodologies for their determination, and provides a visual representation of a typical experimental workflow.

Core Thermodynamic Data

The thermodynamic properties of **3-Ethyl-4-methylhexane** have been determined through various experimental and computational methods. The following tables summarize the most critical and frequently utilized data points.

Physical and General Properties

Property	Value	Source
Molecular Formula	C9H20	[1]
Molecular Weight	128.25 g/mol	[2]
CAS Number	3074-77-9	[1][3]
Boiling Point (at 760 mmHg)	140.1 °C	[3]
Melting Point	-112.99 °C	[3]
Density (at 25°C)	0.721 g/cm ³	[3]
Refractive Index	1.4128	[3]
Vapor Pressure (at 25°C)	7.77 mmHg (1.036 kPa)	[3]

Enthalpy and Entropy Data

The National Institute of Standards and Technology (NIST) provides critically evaluated data for the ideal gas and liquid phases of **3-Ethyl-4-methylhexane** over a range of temperatures.[3]

Thermodynamic Property	Temperature Range	Phase
Enthalpy	200 K to 1500 K	Ideal Gas
Enthalpy	250 K to 576.044 K	Liquid in equilibrium with Gas
Entropy	200 K to 1500 K	Ideal Gas
Entropy	250 K to 576.044 K	Liquid in equilibrium with Gas

Specific values for enthalpy and entropy at various temperatures can be accessed through the NIST/TRC Web Thermo Tables (WTT).

Heat Capacity Data

Thermodynamic Property	Temperature Range	Phase
Heat Capacity at Constant Pressure	200 K to 1500 K	Ideal Gas

Detailed temperature-dependent heat capacity data is available from the NIST/TRC Web Thermo Tables (WTT).

Experimental Protocols

The determination of the thermodynamic properties of alkanes like **3-Ethyl-4-methylhexane** relies on well-established experimental techniques. The following sections describe the general methodologies employed.

Adiabatic Calorimetry for Heat Capacity Measurement

Adiabatic calorimetry is a highly precise method used to determine the heat capacity of a substance.

Methodology:

- **Sample Preparation:** A high-purity sample of **3-Ethyl-4-methylhexane** is synthesized or purified, with its purity verified by gas chromatography. The sample is then carefully weighed and sealed in a calorimetric vessel.
- **Apparatus:** The calorimetric vessel is placed within an adiabatic shield. The temperature of this shield is controlled to precisely match the temperature of the vessel, minimizing heat exchange with the surroundings.
- **Measurement:** A known quantity of electrical energy is supplied to a heater within the calorimetric vessel, causing a small increase in the temperature of the sample.
- **Data Acquisition:** The temperature of the sample is meticulously measured before and after the energy input using a platinum resistance thermometer.
- **Calculation:** The heat capacity (C_p) is calculated from the measured energy input (Q) and the corresponding temperature rise (ΔT) using the formula: $C_p = Q / \Delta T$
- **Data Analysis:** This process is repeated over a range of temperatures to determine the temperature dependence of the heat capacity.

Differential Scanning Calorimetry (DSC)

DSC is another common technique for measuring heat capacity and phase transition enthalpies.

Methodology:

- **Sample and Reference Pans:** A small, accurately weighed sample of **3-Ethyl-4-methylhexane** is placed in a sample pan, and an empty pan serves as a reference.
- **Heating Program:** The sample and reference pans are subjected to a controlled temperature program (heating or cooling at a constant rate).
- **Heat Flow Measurement:** The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
- **Data Analysis:** The difference in heat flow is directly proportional to the heat capacity of the sample. The data is analyzed to determine the heat capacity as a function of temperature. Enthalpies of phase transitions (e.g., melting) can also be determined from the integrated peak areas during the transition.

Vapor Pressure Measurement using the Static Method

The static method is a direct way to measure the vapor pressure of a liquid.

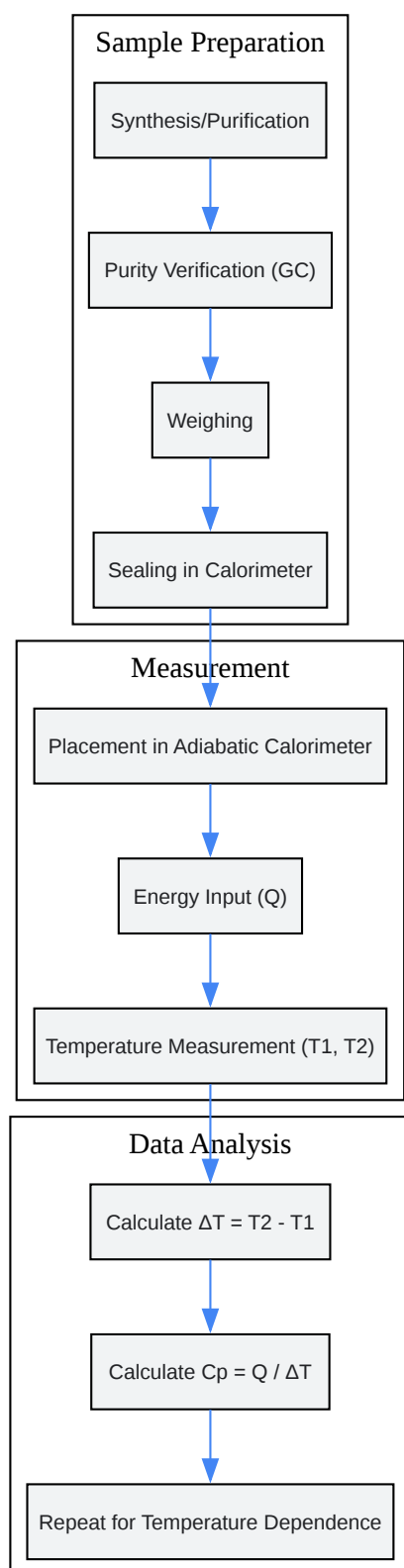
Methodology:

- **Sample Degassing:** A sample of **3-Ethyl-4-methylhexane** is placed in a thermostatted vessel connected to a pressure-measuring device. The sample is thoroughly degassed to remove any dissolved air.
- **Equilibrium:** The sample is maintained at a constant temperature until the pressure in the vessel stabilizes, indicating that the liquid and vapor phases are in equilibrium.
- **Pressure Measurement:** The equilibrium pressure is recorded using a high-precision pressure transducer.
- **Temperature Variation:** The temperature of the vessel is then changed, and the new equilibrium pressure is measured. This is repeated for a range of temperatures.

- **Data Analysis:** The vapor pressure data as a function of temperature can be used to derive other thermodynamic properties, such as the enthalpy of vaporization, using the Clausius-Clapeyron equation.

Visualizations

Experimental Workflow for Adiabatic Calorimetry



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Caption: Workflow for Heat Capacity Determination by Adiabatic Calorimetry.

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